3-amino-N-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Description
The exact mass of the compound 3-amino-N-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is 399.0808257 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-20(2)8-14-10(15(25)9-20)7-11-16(22)17(27-19(11)24-14)18(26)23-13-6-4-3-5-12(13)21/h3-7H,8-9,22H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCHDLBVYDFSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4Cl)N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells.
Mode of Action
The compound acts as a putative inhibitor of the PLC-γ enzyme . It interacts with the enzyme by forming hydrogen bonds with the side chains of the amino acids His356, Glu341, Arg549, and Lys438. Additionally, a lipophilic pocket is occupied by the phenyl moiety.
Biochemical Pathways
The inhibition of the PLC-γ enzyme affects the cell cycle, leading to an arrest in the G2/M phases. This results in anti-proliferative activity, which is particularly effective against a host of breast cancer cell lines.
Result of Action
The compound’s action results in significant changes in the morphology and cell migration for certain breast cancer cell lines, such as MDA-MB-231. This fits the hypothesis of PLC-γ inhibition. The compound’s action is particularly interesting because it affects triple-negative breast cancer cells, which are difficult to treat in the clinic.
Biochemical Analysis
Biochemical Properties
This compound is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor. PLC-γ is an enzyme that plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells. The compound interacts with the side chains of the amino acids His356, Glu341, Arg549, and Lys438.
Cellular Effects
3-amino-N-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to have anti-proliferative activity against a host of breast cancer cell lines. It affects the morphology and cell migration for the MDA-MB-231 breast cancer cell line. It also arrests the cell cycle in the G2/M phases.
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with the PLC-γ enzyme. It forms hydrogen bonds with the side chains of the amino acids His356, Glu341, Arg549, and Lys438. Additionally, a lipophilic pocket is occupied by the phenyl moiety of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
